molecular formula C13H10F2N2O2S B2868571 3-(3,4-difluorophenyl)-3,4-dihydro-1lambda,2,4-benzothiadiazine-1,1(2H)-dione CAS No. 1189424-03-0

3-(3,4-difluorophenyl)-3,4-dihydro-1lambda,2,4-benzothiadiazine-1,1(2H)-dione

Cat. No. B2868571
CAS RN: 1189424-03-0
M. Wt: 296.29
InChI Key: XZEDKTQDWBUDMU-UHFFFAOYSA-N
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Description

The compound “3-(3,4-difluorophenyl)-3,4-dihydro-1lambda,2,4-benzothiadiazine-1,1(2H)-dione” is a complex organic molecule. It likely contains a benzothiadiazine core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve complex organic synthesis methods. For example, the Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another method involves starting from 1,2-difluorobenzaldehyde .

Scientific Research Applications

Synthetic Pathways and Chemical Properties Research has explored various synthetic routes to create bioactive heteroaryl thiazolidine-2,4-diones, demonstrating the versatility of compounds structurally related to 3-(3,4-difluorophenyl)-3,4-dihydro-1λ,2,4-benzothiadiazine-1,1(2H)-dione in generating a wide range of heterocyclic moieties. These synthetic methods aim to produce compounds with potential antimicrobial activities against various pathogens (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Biological Evaluation and Potential Therapeutic Applications A series of novel compounds, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This research highlights the potential therapeutic applications of these compounds in treating bacterial and fungal infections, as well as their use as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).

Antioxidant Properties Another study focused on synthesizing new spiroindolinones incorporating a benzothiazole moiety to evaluate their antioxidant activities. These compounds displayed potent scavenging activities against various radicals and showed strong inhibitory capacity on lipid peroxidation, suggesting their potential as antioxidant agents (Karalı, Güzel, Ozsoy, Ozbey, & Salman, 2010).

Cognitive Enhancement and AMPA Receptor Modulation Research into fluorinated 1,2,4-benzothiadiazine 1,1-dioxides has identified compounds with potent cognitive enhancer properties through the potentiation of AMPA receptors. This study not only highlights the synthetic process but also emphasizes the positive impact of fluorine atoms on activity and metabolic stability, indicating the potential for these compounds in treating neurological disorders (Francotte, Goffin, Fraikin, Lestage, van Heugen, Gillotin, Danober, Thomas, Chiap, Caignard, Pirotte, & de Tullio, 2010).

KATP Channel Activation and Tissue Selectivity The effect of substituents on K(ATP) channel activation properties and tissue selectivity of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides was explored. This study provides insights into designing channel openers with varying tissue selectivity profiles, potentially useful in developing therapeutics for conditions like diabetes and hypertension (Boverie, Antoine, Somers, Becker, Sebille, Ouedraogo, Counerotte, Pirotte, Lebrun, & de Tullio, 2005).

properties

IUPAC Name

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)20(18,19)17-13/h1-7,13,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDKTQDWBUDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(NS2(=O)=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-difluorophenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

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